molecular formula C4H5KO6 B1630022 Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate CAS No. 57341-16-9

Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate

Cat. No. B1630022
CAS RN: 57341-16-9
M. Wt: 188.18 g/mol
InChI Key: KYKNRZGSIGMXFH-YGEZSCCGSA-M
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Description

Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate, also known as potassium 2,3-dihydroxypropanoate, is a naturally occurring carboxylic acid found in a variety of organisms, including bacteria, fungi, and plants. It is a highly versatile compound with a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

Biochemical Reagent

Potassium D-tartrate monobasic is utilized as a biochemical reagent in life science research. It serves as a biological material or organic compound in various experimental procedures .

Primary Standard Buffer

In analytical chemistry, Potassium D-tartrate monobasic is employed as a primary standard buffer. It helps maintain a stable pH in solutions during chemical analyses .

Chelator in Research

This compound acts as a chelator, binding to metal ions which can be important in studies involving metalloproteins or other metal-containing biomolecules .

properties

IUPAC Name

potassium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKNRZGSIGMXFH-YGEZSCCGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5KO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635623
Record name Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate

CAS RN

57341-16-9
Record name Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

L-AzeOH-D-tartrate (14.0 g; 56 mmol; prepared analogously to the methods described in international patent application WO 97/02441) was added to water (17 mL) at room temperature. The mixture was heated to 60° C. and an additional amount of water (9 mL) was added to completely dissolve the L-AzeOH-D-tartrate. KOH (10.8 mL; 5.7 M) was added over 7 minutes to resultant the yellowish solution. The reaction mixture was then left to cool at room temperature. It was left at this temperature overnight. The reaction mixture was then cooled on ice for 7 h. Potassium hydrogen tartrate crystallised and was filtered off. The filtration gave potassium hydrogen tartrate as white solid (9.5 g; 91%) and a slightly yellowish aqueous solution containing liberated L-AzeOH. The latter was used in the next step without further characterisation.
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate
Reactant of Route 2
Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate
Reactant of Route 3
Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate
Reactant of Route 4
Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate
Reactant of Route 5
Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate
Reactant of Route 6
Reactant of Route 6
Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate

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